1-Chloro-3-(2-nitrovinyl)benzene

Description

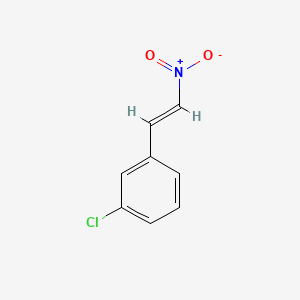

1-Chloro-3-(2-nitrovinyl)benzene (C₈H₆ClNO₂) is a nitro-substituted aromatic compound featuring a chlorine atom at the benzene ring's para position (C1) and a nitrovinyl group (-CH=CH-NO₂) at the meta position (C3). Its molecular weight is 183.59 g/mol, with CAS numbers 3156-35-2 and 120355-50-2 . The nitrovinyl group introduces significant electron-withdrawing effects, enhancing reactivity in electrophilic and cycloaddition reactions. This compound is structurally related to nitrostyrenes, which are pivotal intermediates in organic synthesis and pharmaceutical applications.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQRAWTWDNHGBS-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879306 | |

| Record name | 3-CHLORO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-35-2, 37888-03-2 | |

| Record name | 3-CHLORO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37888-03-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

1-Chloro-3-(2-nitrovinyl)benzene is a chemical compound with the molecular formula C8H6ClNO2 . It is known to participate in a variety of chemical reactions, making it applicable in both industrial and academic research settings.

Chemical Properties and Reactions

this compound is reactive towards nucleophiles and electrophiles because of its functional groups, which makes it useful in different synthetic applications.

One of the primary reactions of this compound is nucleophilic aromatic substitution. In this process, a nucleophile attacks the aromatic ring, forming a negatively charged intermediate that then loses a chlorine ion to regenerate an aromatic system. This mechanism is key to many of its chemical transformations and interactions with biological systems.

This compound can act as a dienophile in Diels-Alder reactions.

Synthesis

this compound can be synthesized through the reaction of 3-chlorobenzaldehyde with nitromethane in the presence of sodium hydroxide as a base. The reaction is typically performed in ethanol as a solvent with controlled temperature to optimize yield and purity. In industrial settings, continuous flow reactors can be used to scale up this process, ensuring consistent product quality and efficiency.

Applications

this compound has several notable applications:

Comparison with Similar Compounds

Structural Analogues with Halogen and Nitrovinyl Groups

Key Observations :

- Electron Effects : Chlorine’s stronger electron-withdrawing nature (compared to fluorine) increases the nitrovinyl group’s polarization, favoring nucleophilic attacks .

- Stereoelectronic Impact: The nitrovinyl group’s conjugation with the benzene ring reduces aromatic stabilization, making the compound more reactive than non-vinylic analogues .

Derivatives with Nitro and Alkyl/Aryl Groups

Key Observations :

- Steric Effects : The methyl group in 1-chloro-2-methyl-3-nitrobenzene introduces steric hindrance, reducing reactivity compared to the nitrovinyl analogue .

- Functional Group Diversity : Methoxy groups (e.g., in 1-chloro-3-(4-methoxyphenyl)benzene) enhance electron-donating effects, contrasting with the electron-withdrawing nitrovinyl group .

Q & A

Q. What are the established synthetic routes for 1-chloro-3-(2-nitrovinyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 3-chlorobenzaldehyde and nitroethane under acidic or basic conditions. Key variables include:

- Catalysts : Piperidine or ammonium acetate (basic conditions) vs. acetic acid (acidic conditions) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene may improve selectivity .

- Temperature : Optimized at 80–100°C to balance kinetic control and decomposition risks.

Yields range from 60–85%, with impurities often arising from unreacted aldehyde or over-nitration byproducts. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.4–8.1 ppm, J = 8–10 Hz) due to coupling with adjacent substituents. The trans-nitrovinyl group shows characteristic doublets for the two vinyl protons (δ 6.8–7.2 ppm, J = 12–14 Hz) .

- ¹³C NMR : The nitrovinyl carbons resonate at δ 120–130 ppm (C=C) and δ 140–150 ppm (NO₂-linked carbon) .

- IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch). The C-Cl stretch appears near 750 cm⁻¹ .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Light Sensitivity : The nitrovinyl group undergoes photodegradation; store in amber glass under inert gas (N₂/Ar) .

- Thermal Stability : Decomposes above 150°C, releasing NOₓ gases. Avoid prolonged heating during synthesis .

- Moisture : Hydrolysis of the chloro substituent can occur in aqueous media; use anhydrous conditions for reactions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of the nitrovinyl group under varying pH conditions?

- Methodological Answer : Conflicting reports on nitrovinyl reactivity (e.g., nucleophilic vs. electrophilic behavior) can be addressed via:

- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify proton-transfer steps .

- DFT Calculations : Model electron density distribution to predict sites of electrophilic/nucleophilic attack .

- pH-Dependent UV-Vis Spectroscopy : Monitor shifts in λₘₐₓ to track conjugation changes in the nitrovinyl group .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Competing reactivity at the chloro and nitrovinyl positions requires:

- Catalyst Screening : Pd(PPh₃)₄ favors coupling at the chloro position, while Ni-catalyzed systems activate the nitrovinyl group .

- Directing Groups : Introduce temporary substituents (e.g., –Bpin) to steer coupling to specific sites .

- Solvent Effects : Dioxane enhances Pd-mediated couplings, while DMF stabilizes nitrovinyl intermediates .

Q. How can discrepancies in reported cytotoxicity data for nitrovinyl derivatives be systematically analyzed?

- Methodological Answer : Address variability in bioactivity studies by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.